molecular formula C5H4ClF3O2 B13566068 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylicacid

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylicacid

Katalognummer: B13566068
Molekulargewicht: 188.53 g/mol
InChI-Schlüssel: MLQNCNDTDPPQQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H4ClF3O2. This compound is characterized by a cyclobutane ring substituted with chlorine and trifluoromethyl groups, making it a unique and interesting molecule for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-2,3,3-trifluorocyclobutanecarbonitrile with a suitable acid or base to yield the carboxylic acid derivative . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid may involve large-scale chemical reactors where the precursors are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding alcohols or acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation may produce corresponding ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-2,3,3-trifluorocyclobutanecarbonitrile
  • 2-Chloro-2,3,3-trifluorocyclobutanemethanol
  • 2-Chloro-2,3,3-trifluorocyclobutanone

Uniqueness

2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C5H4ClF3O2

Molekulargewicht

188.53 g/mol

IUPAC-Name

2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H4ClF3O2/c6-5(9)2(3(10)11)1-4(5,7)8/h2H,1H2,(H,10,11)

InChI-Schlüssel

MLQNCNDTDPPQQE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C1(F)F)(F)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.